N-butyl-N'-(4-propan-2-ylphenyl)oxamide

Description

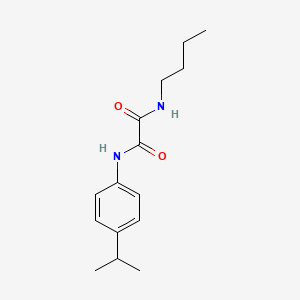

N-Butyl-N'-(4-propan-2-ylphenyl)oxamide is a substituted oxamide derivative characterized by the oxamide core (-C(O)-NH-C(O)-NH-) with a butyl group on one nitrogen and a 4-isopropylphenyl group on the other. Oxamides are structurally defined by two amide groups linked via a central carbon-carbon bond . The substituents on the nitrogen atoms significantly influence the compound’s physical properties, chemical reactivity, and applications.

Properties

IUPAC Name |

N-butyl-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-5-10-16-14(18)15(19)17-13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPWOBABHUEIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N’-(4-propan-2-ylphenyl)oxamide typically involves the reaction of butylamine with 4-isopropylaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).

Step 2: Addition of butylamine to the oxalyl chloride solution, forming an intermediate.

Step 3: Addition of 4-isopropylaniline to the reaction mixture, resulting in the formation of N-butyl-N’-(4-propan-2-ylphenyl)oxamide.

Industrial Production Methods: Industrial production of N-butyl-N’-(4-propan-2-ylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N’-(4-propan-2-ylphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamic acid derivatives.

Reduction: Reduction reactions can convert the oxamide to the corresponding amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

Oxidation: Oxamic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-butyl-N’-(4-propan-2-ylphenyl)oxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and protein binding.

Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

Industry: In the industrial sector, N-butyl-N’-(4-propan-2-ylphenyl)oxamide is used as an intermediate in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-propan-2-ylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

Oxamides exhibit variations in melting points, solubility, and conformational flexibility depending on substitution patterns:

| Compound | Substituents | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| Oxamide (unsubstituted) | H, H | Decomposes ~419 | Very low in water; polar solvents |

| N,N'-Dimethyloxamide | CH₃, CH₃ | ~150 | Soluble in polar solvents (e.g., DMSO) |

| Tetraethyloxamide | C₂H₅, C₂H₅ | ~50 | Hygroscopic; soluble in nonpolar solvents |

| N-Butyl-N'-(4-propan-2-ylphenyl)oxamide | C₄H₉, C₆H₄-C₃H₇ | Not reported | Expected: Moderate in polar solvents, low in water |

Key Observations :

- Melting Points : Bulky substituents (e.g., aryl groups) likely increase thermal stability compared to tetraalkyl derivatives but reduce it relative to unsubstituted oxamide due to hindered crystallization .

- Solubility : The 4-propan-2-ylphenyl group introduces hydrophobicity, reducing water solubility compared to unsubstituted oxamide. However, polar solvents (e.g., acetone, DMF) may dissolve it better than tetraethyloxamide .

Chemical Reactivity

Oxamides undergo reactions such as cyclodehydration, elimination, and interactions with electrophiles. For example:

- Cyclodehydration : N,N'-bis(2-hydroxyethyl)oxamide reacts with thionyl chloride to form chloro derivatives, but elimination dominates over cyclization in the presence of triethylamine .

- Substitution Effects : Bulky groups like 4-propan-2-ylphenyl may sterically hinder reactions at the amide nitrogen, altering reactivity compared to smaller alkyl-substituted oxamides.

Comparison of Reactivity :

Spectroscopic Properties

- UV Absorption : Oxamides exhibit weak absorption bands near 310–240 nm and intense bands at 250–180 nm. Tetraalkyl derivatives show reduced detectability in these regions, while planar oxamides (e.g., N,N'-dimethyloxamide) retain distinct spectral features .

- IR Vibrational Modes : Oxamides share similarities with isolated amides, with C=O stretching near 1650–1700 cm⁻¹. Substituent effects on conjugation are minimal, as seen in oxamide and N,N'-diacetylhydrazine .

Implications for this compound: The aromatic group may introduce minor shifts in UV/IR spectra due to electron-donating/withdrawing effects, but core amide vibrations remain consistent with other oxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.